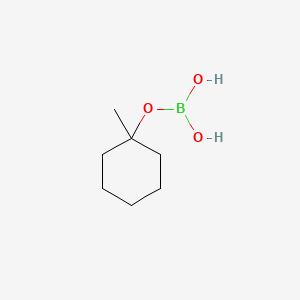

Boric acid, methylcyclohexyl ester

Description

Boric acid, methylcyclohexyl ester is an organoboron compound derived from the esterification of boric acid (H₃BO₃) with methylcyclohexanol.

Organoboron esters are widely utilized in industrial and pharmaceutical applications due to their unique reactivity and stability. For example, polymethylene-p-triphenyl ester of boric acid (BP) enhances the mechanical properties of ultra-high molecular weight polyethylene (UHMWPE) by acting as a polymer filler . Similarly, phenylboronic acid derivatives form esters with diols to improve drug solubility and bioavailability . The methylcyclohexyl ester’s bulky cyclohexyl substituents may confer distinct physical and chemical properties, such as increased hydrophobicity and thermal stability, making it suitable for applications in polymer science, catalysis, or synthetic intermediates .

Properties

CAS No. |

99811-52-6 |

|---|---|

Molecular Formula |

C7H15BO3 |

Molecular Weight |

158.01 g/mol |

IUPAC Name |

(1-methylcyclohexyl)oxyboronic acid |

InChI |

InChI=1S/C7H15BO3/c1-7(11-8(9)10)5-3-2-4-6-7/h9-10H,2-6H2,1H3 |

InChI Key |

JBFDXICVFSHFSG-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1(CCCCC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid, methylcyclohexyl ester can be synthesized through the esterification of boric acid with methylcyclohexanol. The reaction typically involves heating boric acid and methylcyclohexanol in the presence of a dehydrating agent, such as sulfuric acid or a molecular sieve, to remove water and drive the reaction to completion. The reaction can be represented as follows:

Comparison with Similar Compounds

Table 1: Key Boric Acid Esters and Their Properties

*Inferred structure based on analogous compounds.

Key Observations:

- Substituent Effects :

- Alkyl Esters (Trimethyl/Triethyl) : Smaller substituents increase volatility and reactivity, making them suitable for catalytic processes (e.g., oxidation of olefins) .

- Aryl/Bulky Esters (Tricyclohexyl/Polymethylene-p-triphenyl) : Larger substituents enhance thermal stability and reduce hydrolysis, favoring applications in polymer modification .

- Methylcyclohexyl Ester : The methylcyclohexyl group combines a cyclohexane ring’s rigidity with a methyl group’s moderate steric bulk. This may improve lipophilicity for drug delivery systems or act as a stabilizer in lubricants .

Reactivity Highlights :

- Boric acid esters bind to cis-diols (e.g., sugars, polyphenols) via reversible esterification, a property exploited in drug delivery to enhance water solubility . For instance, phenylboronic acid derivatives form stronger complexes with diols than alkyl esters due to aromatic electron-withdrawing effects .

Table 2: Application-Specific Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.